2,3',4'-Trichlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of 2,3’,4’-Trichlorobiphenyl involves a multi-step reaction with 2 steps . The initial reaction is dominated by tin and aqueous-ethanolic hydrochloric acid . The second step involves treatment with aqueous H2SO4/Diazotization .Molecular Structure Analysis
The molecular formula of 2,3’,4’-Trichlorobiphenyl is C12H7Cl3 . The average molecular mass is 257.543 g/mol . The InChI Identifier is InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H .Chemical Reactions Analysis
The detailed atmospheric oxidation mechanism initiated by OH radicals was investigated by using quantum chemistry calculations . Studies show that the initial reaction is dominated by OH addition to form the PCB–OH adducts .Physical And Chemical Properties Analysis
2,3’,4’-Trichlorobiphenyl is a solid substance . It appears as oily liquids or solids that are colorless to light yellow . The water solubility is 0.00013 g/L . The logP value is between 5.43 and 5.69 .Scientific Research Applications
Degradation and Environmental Remediation
- Studies on polychlorinated biphenyls (PCBs), such as 2,3',4'-Trichlorobiphenyl, have elucidated their degradation pathways in the presence of methanol and other cosolvents under supercritical water conditions, both with and without oxygen. This research aims to understand the reaction kinetics and pathways of individual PCB isomers to determine structure-reactivity relationships. The degradation processes have been shown to vary significantly with temperature and the presence of oxygen, highlighting the complexity of PCB decomposition and the potential for targeted environmental remediation strategies (Anitescu, Tavlarides, & Munteanu, 2004).
Photocatalytic Degradation
- Research has demonstrated the photocatalytic degradation of toxic PCBs like 2,4,4'-Trichlorobiphenyl into long-chain alkanes using Ag nanoparticle-decorated flower-like ZnO microspheres. This innovative approach suggests a novel photocatalytic degradation pathway that includes ring-opening reactions, showcasing a promising method for the detoxification of PCB-contaminated environments (Deng et al., 2015).
Toxicology and Metabolism
- The metabolism of PCBs by the mercapturic acid pathway has been a focus of toxicological studies, where compounds like 2,4',5-Trichlorobiphenyl are metabolized into metabolites that are excreted in bile. This research contributes to understanding how PCBs are processed by living organisms and the potential health risks associated with exposure (Bakke, Bergman, & Larsen, 1982).
Environmental Chemistry
- Studies on the aquatic degradation of triclosan have highlighted the formation of toxic chlorophenols in the presence of low concentrations of free chlorine, shedding light on the environmental impact of chlorinated biphenyls and their by-products. This research emphasizes the importance of understanding the environmental fate of such compounds to mitigate their adverse effects on ecosystems (Canosa et al., 2005).
Chemical Synthesis and Characterization
- The synthesis and chromatographic assessment of polychlorinated biphenyl congeners, including methods for producing compounds like 3,3′,4,4′-Tetrachlorobiphenyl, have been developed. These methodologies are crucial for generating high-purity PCBs for use in toxicological studies and for understanding their chemical behavior and potential applications (Nakatsu et al., 1982).
Safety And Hazards
properties
IUPAC Name |
1,2-dichloro-4-(2-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMXLXBUOQMDHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040303 | |
Record name | 2',3,4-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3,4-Trichlorobiphenyl | |
CAS RN |
38444-86-9 | |
Record name | PCB 33 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38444-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',4'-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3,4-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl, 2,3',4'-trichloro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3',4'-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLL2J67A0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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